molecular formula C7H5ClN2O B1360820 3-Chloro-5-hydroxy-1H-indazole CAS No. 885519-34-6

3-Chloro-5-hydroxy-1H-indazole

Cat. No. B1360820
M. Wt: 168.58 g/mol
InChI Key: CJYZFVDFNPTNEB-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxy-1H-indazole is an organic compound with the chemical formula C7H5ClN2O . It is a white or off-white solid with hygroscopic properties .


Synthesis Analysis

The synthesis of 3-Chloro-5-hydroxy-1H-indazole can be achieved through various methods. One such method involves chlorination at the C-2 position of indazole, followed by hydroxylation .


Molecular Structure Analysis

The molecular weight of 3-Chloro-5-hydroxy-1H-indazole is 168.58 . The IUPAC name is 3-chloro-1H-indazol-5-ol and the InChI code is 1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H, (H,9,10) .


Chemical Reactions Analysis

Indazoles, including 3-Chloro-5-hydroxy-1H-indazole, have been synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

3-Chloro-5-hydroxy-1H-indazole is a white or off-white solid . It is stable at room temperature and can be used under regular laboratory conditions .

Scientific Research Applications

Electrode Passivation in Batteries

5-Hydroxy-1H-indazole (HI) has been explored for its efficacy in forming a protective film on electrodes. In a study by Kang et al. (2014), HI was used as a film-forming additive for an over-lithiated layered oxide (OLO) positive electrode. This resulted in a protective film that improved cycling performance in OLO/graphite full cells with added HI in the electrolyte, suggesting potential applications in enhancing battery durability and efficiency (Yoon-Sok Kang et al., 2014).

Synthesis of Biologically Active Structures

Indazole derivatives, including 3-chloro-5-hydroxy-1H-indazole, are prominent in the synthesis of compounds used in pharmaceuticals. Ye et al. (2013) developed a method for the C-3 arylation of indazoles, facilitating the synthesis of structures common in drugs and agrochemicals. This advancement aids in creating heterocycles related to pharmaceuticals and pesticides, highlighting the compound's role in medicinal chemistry (Mengchun Ye et al., 2013).

Structural Analysis in Crystallography

The crystal structure of indazole derivatives, including 3-chloro variants, has been a subject of study. Chicha et al. (2014) analyzed the structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, providing insights into the planarity and intermolecular interactions of such compounds. These studies are crucial for understanding the physical and chemical properties of indazole derivatives, which can impact their application in various fields (H. Chicha et al., 2014).

Antileishmanial Drug Development

Recently, research has focused on developing antileishmanial drugs using indazole derivatives. Abdelahi et al. (2021) synthesized 3-chloro-6-nitro-1H-indazole derivatives and assessed their biological activity against Leishmania major. The study highlights the potential of these compounds as leads for new antileishmanial drugs, emphasizing the therapeutic applications of indazole derivatives (Mohamed Mokhtar Mohamed Abdelahi et al., 2021).

Safety And Hazards

The safety information for 3-Chloro-5-hydroxy-1H-indazole is limited. It is a chemical substance and should be handled with appropriate protective equipment, such as gloves, goggles, and lab coats . It should be stored in a dry, well-ventilated place and should not come into contact with strong oxidizing agents . The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

3-Chloro-5-hydroxy-1H-indazole can be used to prepare a variety of active organic compounds, such as drugs, pesticides, and dyes . Given the wide range of biological activities exhibited by indazole derivatives, it is likely that the medicinal properties of 3-Chloro-5-hydroxy-1H-indazole will be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

3-chloro-2H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYZFVDFNPTNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312830
Record name 3-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-hydroxy-1H-indazole

CAS RN

885519-34-6
Record name 3-Chloro-1H-indazol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-indazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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